Sodium 2-hydroxy-3-(prop-2-ynyloxy)propane-1-sulfonate hydrate
Description
Sodium 2-hydroxy-3-(prop-2-ynyloxy)propane-1-sulfonate hydrate (CAS 272769-92-3) is a sulfonate salt characterized by a propargyloxy (prop-2-ynyloxy) substituent and a hydroxyl group on adjacent carbons of a propane backbone. The compound is structurally tailored for applications requiring reactivity at the triple bond, such as click chemistry or crosslinking agents. Its hydrate form enhances solubility in aqueous systems, making it suitable for use in polymer synthesis, electrolytes, or specialty chemicals .
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-hydroxy-3-prop-2-ynoxypropane-1-sulfonate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S.Na.H2O/c1-2-3-11-4-6(7)5-12(8,9)10;;/h1,6-7H,3-5H2,(H,8,9,10);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQXYVHDZKNDQJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(CS(=O)(=O)[O-])O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 2-hydroxy-3-(prop-2-ynyloxy)propane-1-sulfonate hydrate, also known as a sulfonate derivative, has garnered attention for its potential biological activities, particularly in pharmaceutical and biochemical applications. This article explores the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₆H₉NaO₄S
- Molecular Weight : 196.20 g/mol
- CAS Number : 23674268
The compound features a sulfonate group that enhances its solubility in water and potential reactivity with various biological targets.
Antimicrobial Properties
Research indicates that sulfonate derivatives, including Sodium 2-hydroxy-3-(prop-2-ynyloxy)propane-1-sulfonate, exhibit significant antimicrobial activity. A study showed that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism is believed to involve apoptosis (programmed cell death), which is crucial for developing anticancer therapies. For instance, a related sulfonate compound was shown to activate caspases, leading to apoptosis in human breast cancer cells .
Synthesis and Characterization
This compound is synthesized through a multi-step reaction involving the alkylation of hydroxyl groups with propargyl alcohol followed by sulfonation. The synthesis process is critical as it influences the purity and yield of the final product.
Synthesis Steps:
- Alkylation : Reacting 2-hydroxypropane with propynol in the presence of a base.
- Sulfonation : Treating the alkylated product with sulfur trioxide or chlorosulfonic acid.
- Neutralization : Converting the sulfonic acid to its sodium salt form.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfonate derivatives against common pathogens. Sodium 2-hydroxy-3-(prop-2-ynyloxy)propane-1-sulfonate demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Research
In another study focusing on cancer therapeutics, Sodium 2-hydroxy-3-(prop-2-ynyloxy)propane-1-sulfonate was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated that the compound significantly reduced cell viability at concentrations above 50 µM after 24 hours of exposure, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Scientific Research Applications
Chemical Properties and Structure
Sodium 2-hydroxy-3-(prop-2-ynyloxy)propane-1-sulfonate hydrate has the following chemical structure:
- Molecular Formula : C6H9NaO5S
- CAS Number : 3738963
- Molecular Weight : 202.19 g/mol
The compound features a sulfonate group that imparts strong ionic properties, making it useful in various applications.
Scientific Research Applications
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Biochemical Assays
- This compound is utilized as a surfactant in biochemical assays to stabilize proteins and enzymes. This stabilization is crucial for maintaining the activity of biomolecules during experiments.
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Drug Formulation
- The compound serves as an excipient in drug formulations, enhancing solubility and bioavailability of active pharmaceutical ingredients (APIs). Its surfactant properties help improve the dispersion of hydrophobic drugs in aqueous solutions.
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Nanotechnology
- In nanotechnology, it is used to modify the surface properties of nanoparticles. By altering the zeta potential of nanoparticles, researchers can control their stability and interaction with biological systems, which is essential for drug delivery applications.
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Polymer Chemistry
- This compound is employed in the synthesis of functionalized polymers. These polymers can exhibit specific interactions with biomolecules, making them suitable for biosensor applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Stabilization of Enzymes | Biochemical Assays | The addition of this compound improved enzyme activity by 30% over control conditions due to enhanced stability against denaturation. |
| Drug Delivery Systems | Pharmaceutical Formulation | Formulations containing this compound demonstrated a 50% increase in the solubility of poorly soluble drugs compared to traditional excipients, leading to improved therapeutic efficacy. |
| Nanoparticle Modification | Nanotechnology | Surface modification of silica nanoparticles with this sulfonate led to enhanced cellular uptake and reduced cytotoxicity in mammalian cell lines, indicating its potential for safe drug delivery systems. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The propargyloxy group (-O-C≡CH) undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides, NaOH, 50–80°C | Substituted propargyl ether derivatives |
| Sulfonation | SO₃, H₂SO₄, 60°C | Sulfonated intermediates |
Research Findings :
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The hydroxyl group enhances electrophilicity at the adjacent carbon, facilitating substitution.
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Reactions with epichlorohydrin yield cross-linked polymers, useful in hydrophilic coatings .
Radical Polymerization
The propargyl group participates in radical-initiated polymerization, forming polymeric networks:
| Initiator | Conditions | Polymer Properties |
|---|---|---|
| Azobisisobutyronitrile (AIBN) | 70°C, inert atmosphere | Thermally stable sulfonate-containing polymers |
| UV light | Room temperature, photoinitiator | Hydrogels with tunable porosity |
Mechanistic Insight :
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Radicals attack the triple bond of the propargyl group, propagating chain growth.
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The sulfonate group improves water solubility, enabling aqueous-phase polymerization .
Oxidation Reactions
Controlled oxidation modifies the propargyl group:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ | Acidic aqueous solution, 25°C | 2-hydroxy-3-(propioloyloxy)propanesulfonate |
| Ozone | -78°C, followed by hydrolysis | Carboxylic acid derivatives |
Key Data :
Coordination and Complexation
The sulfonate group acts as a ligand for metal ions:
| Metal Ion | Application | Observed Behavior |
|---|---|---|
| Li⁺ | Battery electrolytes | Enhances ionic conductivity via solvation |
| Fe³⁺ | Wastewater treatment | Forms insoluble complexes for heavy metal removal |
Research Highlights :
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In lithium-ion batteries, the sulfonate group coordinates Li⁺, reducing SEI layer resistance .
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Complexation with Fe³⁺ achieves >90% efficiency in adsorbing arsenic from water.
Stability and Kinetic Data
| Parameter | Value | Conditions |
|---|---|---|
| Hydrolysis half-life | 120 h | pH 7, 25°C |
| Thermal decomposition | 220°C | TGA analysis, N₂ atmosphere |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sodium Sulfonate Derivatives
Structural and Functional Differences
- Propargyl vs. Allyloxy Groups : The propargyl group (C≡CH) in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, whereas allyloxy (CH₂CH=CH₂) derivatives are more suited for radical-initiated polymerization due to their less reactive double bonds .
- Zwitterionic vs. Ionic Sulfonates : Zwitterionic compounds (e.g., M1414) incorporate both cationic and anionic groups, enabling unique solubility and self-assembly properties absent in purely anionic sulfonates like the target compound .
Physical and Chemical Properties
- Solubility : Propargyl-containing sulfonates generally exhibit moderate water solubility, enhanced by hydrate formation. In contrast, allyloxy and zwitterionic derivatives show higher solubility due to less steric hindrance or ionic interactions .
- Thermal Stability : The propargyl group’s triple bond may confer thermal stability, advantageous in high-temperature applications like lithium-ion battery electrolytes .
Q & A
Q. What synthetic routes are recommended for laboratory-scale preparation of Sodium 2-hydroxy-3-(prop-2-ynyloxy)propane-1-sulfonate hydrate?
A common method involves reacting propargyl bromide with a sodium sulfonate precursor (e.g., sodium 2-hydroxypropane-1-sulfonate) under alkaline conditions. Key steps include:
- Step 1 : Nucleophilic substitution of the hydroxyl group with propargyl bromide in a polar solvent (e.g., water or ethanol) at 60–80°C.
- Step 2 : Neutralization with sodium hydroxide to form the sodium sulfonate salt.
- Step 3 : Hydration control via vacuum drying or recrystallization from aqueous ethanol.
Validation : Confirm purity via HPLC (>98%) and characterize using FT-IR (S=O stretching at ~1040 cm⁻¹) and ¹H NMR (propargyl proton resonance at δ 2.5–3.0 ppm) .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- ¹³C NMR : Verify the presence of the propargyloxy moiety (C≡C resonance at ~70–80 ppm) and sulfonate group (C-SO₃⁻ at ~50 ppm).
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-Na]⁻ at m/z 196.21).
Note : Cross-validate SCXRD data with CIF validation tools to address symmetry or occupancy errors .
Q. What safety protocols should be followed when handling this compound?
While specific toxicity data are limited, general sulfonate-handling precautions apply:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Respiratory Protection : Use fume hoods for powder handling to avoid inhalation (particulate filters, EN 143 standard) .
- First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can hydrogen-bonding interactions of this compound be analyzed in supramolecular assemblies?
- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen-bond motifs (e.g., R₂²(8) rings) using crystallographic data .
- Computational Modeling : Use density functional theory (DFT) to calculate hydrogen bond energies (e.g., B3LYP/6-31G* basis set).
Example : In crystal packing, the sulfonate group may form O–H···O bonds with hydrate water (d ≈ 2.8 Å, θ ≈ 160°) .
Q. How to resolve discrepancies in NMR data caused by hydrate dynamics or pH sensitivity?
Q. What role does this compound play in ion-pair chromatography, and how is it optimized?
- Mechanism : Acts as an ion-pairing agent for basic analytes (e.g., amines) via sulfonate-analyte electrostatic interactions.
- Optimization :
| Parameter | Value |
|---|---|
| Column | C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM sulfonate in H₂O:MeOH (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
Q. How to address contradictions in thermal stability data during TGA/DSC analysis?
- Hypothesis Testing : Check for hydrate decomposition (endothermic peaks at 100–150°C) vs. sulfonate degradation (>250°C).
- Control Experiments : Compare anhydrous vs. hydrated forms.
- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition steps .
Q. What computational strategies predict its solvation behavior in aqueous/organic mixtures?
- Molecular Dynamics (MD) : Simulate solvation shells using OPLS-AA force fields (e.g., water coordination around sulfonate groups).
- COSMO-RS : Predict partition coefficients (log P) for solvent extraction optimization.
Example : Hydration free energy (ΔG_hyd) ≈ -15 kcal/mol, indicating high aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
